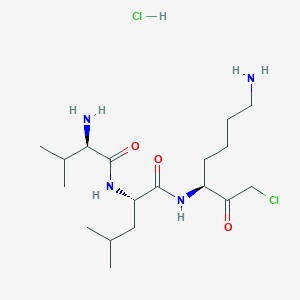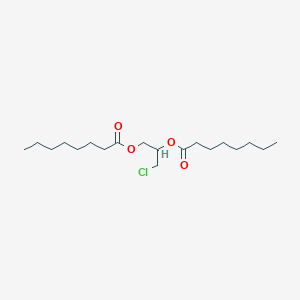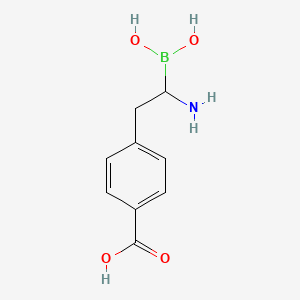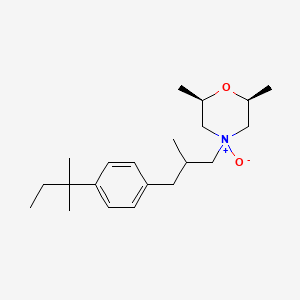
Methyl gadoleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl gadoleate, also known as methyl 9-eicosenoate, is a fatty acid methyl ester derived from gadoleic acid. It is a monounsaturated fatty acid with the molecular formula C21H40O2. This compound is commonly found in various natural oils and has significant industrial and scientific applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl gadoleate can be synthesized through the transesterification of gadoleic acid with methanol. This reaction typically requires a catalyst, such as sodium methoxide or potassium hydroxide, to proceed efficiently. The reaction is carried out under reflux conditions to ensure complete conversion of the fatty acid to its methyl ester .
Industrial Production Methods: In an industrial setting, this compound is often produced from natural oils rich in gadoleic acid. The oil undergoes a transesterification process with methanol in the presence of a catalyst. The resulting mixture is then purified through distillation and crystallization to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl gadoleate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Hydrogenation of this compound can yield saturated fatty acid methyl esters.
Substitution: It can participate in substitution reactions, particularly at the double bond.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogen gas in the presence of a palladium or nickel catalyst is typically used for hydrogenation.
Substitution: Halogenation can be achieved using halogens like bromine or chlorine under controlled conditions.
Major Products:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated fatty acid methyl esters.
Substitution: Halogenated fatty acid methyl esters.
Applications De Recherche Scientifique
Methyl gadoleate has a wide range of applications in scientific research:
Biology: It serves as a model compound for studying the metabolism of fatty acids in biological systems.
Medicine: Research has explored its potential as a bioactive compound with antimicrobial properties.
Industry: It is utilized in the production of lubricants, surfactants, and biodiesel.
Mécanisme D'action
The mechanism of action of methyl gadoleate involves its interaction with cellular membranes and enzymes. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can act as a substrate for enzymes involved in fatty acid metabolism, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Methyl oleate: Another monounsaturated fatty acid methyl ester with similar properties but derived from oleic acid.
Methyl linoleate: A polyunsaturated fatty acid methyl ester with two double bonds, offering different reactivity and applications.
Methyl palmitate: A saturated fatty acid methyl ester with no double bonds, used in different industrial applications.
Uniqueness: Methyl gadoleate’s unique structure, with a single cis double bond, provides distinct chemical reactivity and physical properties compared to other fatty acid methyl esters. Its ability to undergo specific reactions like olefin metathesis makes it valuable in the synthesis of complex organic molecules .
Propriétés
Numéro CAS |
67810-35-9 |
|---|---|
Formule moléculaire |
C21H40O2 |
Poids moléculaire |
324.5 g/mol |
Nom IUPAC |
methyl (Z)-icos-9-enoate |
InChI |
InChI=1S/C21H40O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h12-13H,3-11,14-20H2,1-2H3/b13-12- |
Clé InChI |
XEJYCWVISZMIDA-SEYXRHQNSA-N |
SMILES isomérique |
CCCCCCCCCC/C=C\CCCCCCCC(=O)OC |
SMILES canonique |
CCCCCCCCCCC=CCCCCCCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-[(4-Chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitrate](/img/structure/B13411840.png)




![4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]pyrimidin-2-one](/img/structure/B13411854.png)








